

preparation of Jones reagent from chromium trioxide and sulfuric acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichromic acid*

Cat. No.: *B8787550*

[Get Quote](#)

Preparation of Jones Reagent: A Detailed Guide for Researchers

Introduction

The Jones reagent, a solution of chromium trioxide (CrO_3) in aqueous sulfuric acid (H_2SO_4), is a robust and historically significant oxidizing agent in organic synthesis.^{[1][2][3]} It is widely employed for the efficient oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively.^{[1][2][3]} This powerful oxidant is particularly valuable in drug development and complex molecule synthesis where a strong and reliable method for alcohol oxidation is required. The reaction, known as the Jones oxidation, is typically rapid, exothermic, and results in high yields.^[3]

This document provides detailed protocols for the preparation of the Jones reagent, comprehensive safety guidelines, and its application in the oxidation of alcohols.

Safety Precautions

Extreme caution must be exercised when handling the components of and the prepared Jones reagent.

- **Toxicity and Carcinogenicity:** Chromium(VI) compounds, including chromium trioxide, are highly toxic and carcinogenic.^{[1][3][4]} Inhalation, ingestion, or skin contact can be fatal.^[5] Always work in a well-ventilated chemical fume hood.^{[5][6][7]}

- Corrosivity: Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact with skin and eyes.[5] The prepared Jones reagent is also highly corrosive.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are recommended), and ANSI Z87.1-compliant safety goggles or a face shield.[5][8]
- Handling:
 - Add chromium trioxide to water slowly and in portions.
 - Crucially, always add the sulfuric acid to the chromium trioxide solution slowly and with cooling. The reaction is highly exothermic.
 - Store the reagent in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as organic chemicals, bases, and metals.[5][7][9]
- Spill and Waste Disposal: In case of a spill, evacuate the area and follow institutional safety protocols.[5] All waste containing chromium must be disposed of as hazardous waste according to institutional and local regulations.[4]
- Quenching: Excess Jones reagent after a reaction can be quenched by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of Cr(III) forms.[4][10][11]

Preparation Protocols

The Jones reagent is prepared by carefully dissolving chromium trioxide in water, followed by the slow addition of concentrated sulfuric acid. Several variations of the reagent concentration exist, and the choice may depend on the specific application and the sensitivity of the substrate.

Table 1: Quantitative Data for Jones Reagent Preparation

Parameter	Protocol 1	Protocol 2	Protocol 3
Chromium Trioxide (CrO ₃)	26.7 g	25 g	67 g
Concentrated Sulfuric Acid (H ₂ SO ₄)	23 mL	25 mL	58 mL
Water (H ₂ O)	50 mL	75 mL	125 mL
Final Concentration (approx.)	~2.67 M	~2.5 M	~2.3 M
Reference	[10]	[4]	[12]

Experimental Protocol: Preparation of Jones Reagent (Based on Protocol 2)

This protocol outlines the preparation of approximately 100 mL of a 2.5 M Jones reagent solution.

Materials:

- Chromium trioxide (CrO₃), 25.0 g (0.25 mol)
- Concentrated sulfuric acid (H₂SO₄, 98%), 25 mL
- Deionized water, 75 mL
- Beaker or flask (500 mL)
- Ice-water bath
- Magnetic stirrer and stir bar
- Graduated cylinders

Procedure:

- Prepare the Chromium Trioxide Solution:
 - Place 75 mL of deionized water into a 500 mL beaker equipped with a magnetic stir bar.
 - Cool the beaker in an ice-water bath.
 - Slowly and carefully add 25.0 g of chromium trioxide to the cold water with continuous stirring. The dissolution is exothermic. Continue stirring until all the chromium trioxide has dissolved, forming a clear orange-red solution.[4]
- Add Sulfuric Acid:
 - While maintaining the ice-water bath to keep the temperature between 0 and 5°C, slowly add 25 mL of concentrated sulfuric acid to the chromium trioxide solution dropwise using a dropping funnel or pipette.[4]
 - Warning: This addition is highly exothermic. A rapid addition can cause boiling and splashing of the corrosive solution.
 - Continue stirring for 10-15 minutes in the ice bath after the addition is complete.
- Storage:
 - The resulting solution is the Jones reagent.
 - Store the reagent in a clearly labeled, tightly sealed glass container in a designated secondary container, preferably in a cool, ventilated cabinet away from organic materials.

Application: Oxidation of a Secondary Alcohol to a Ketone

This protocol provides a general procedure for the Jones oxidation of a secondary alcohol.

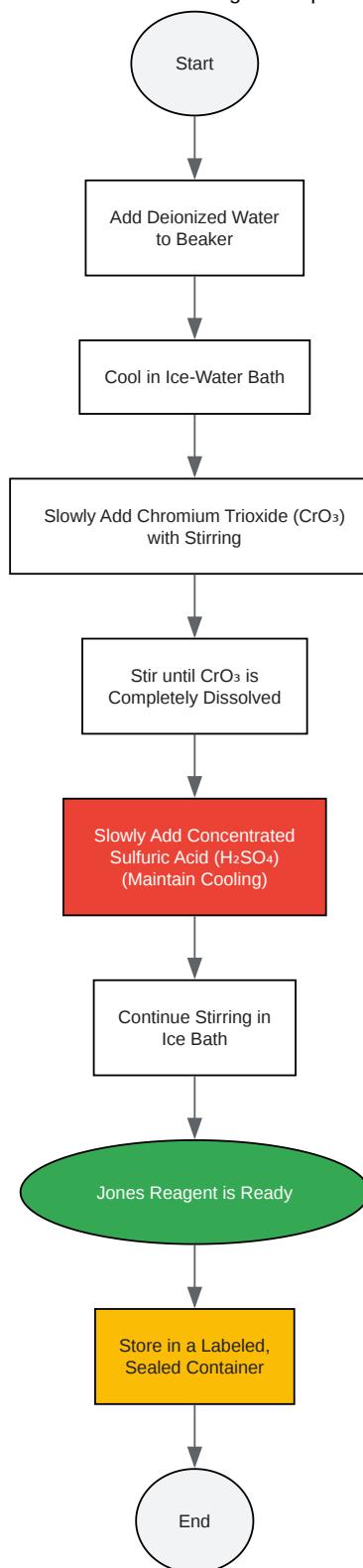
Materials:

- Secondary alcohol
- Acetone (reagent grade)

- Prepared Jones reagent
- Isopropanol (for quenching)
- Diethyl ether or ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice-water bath

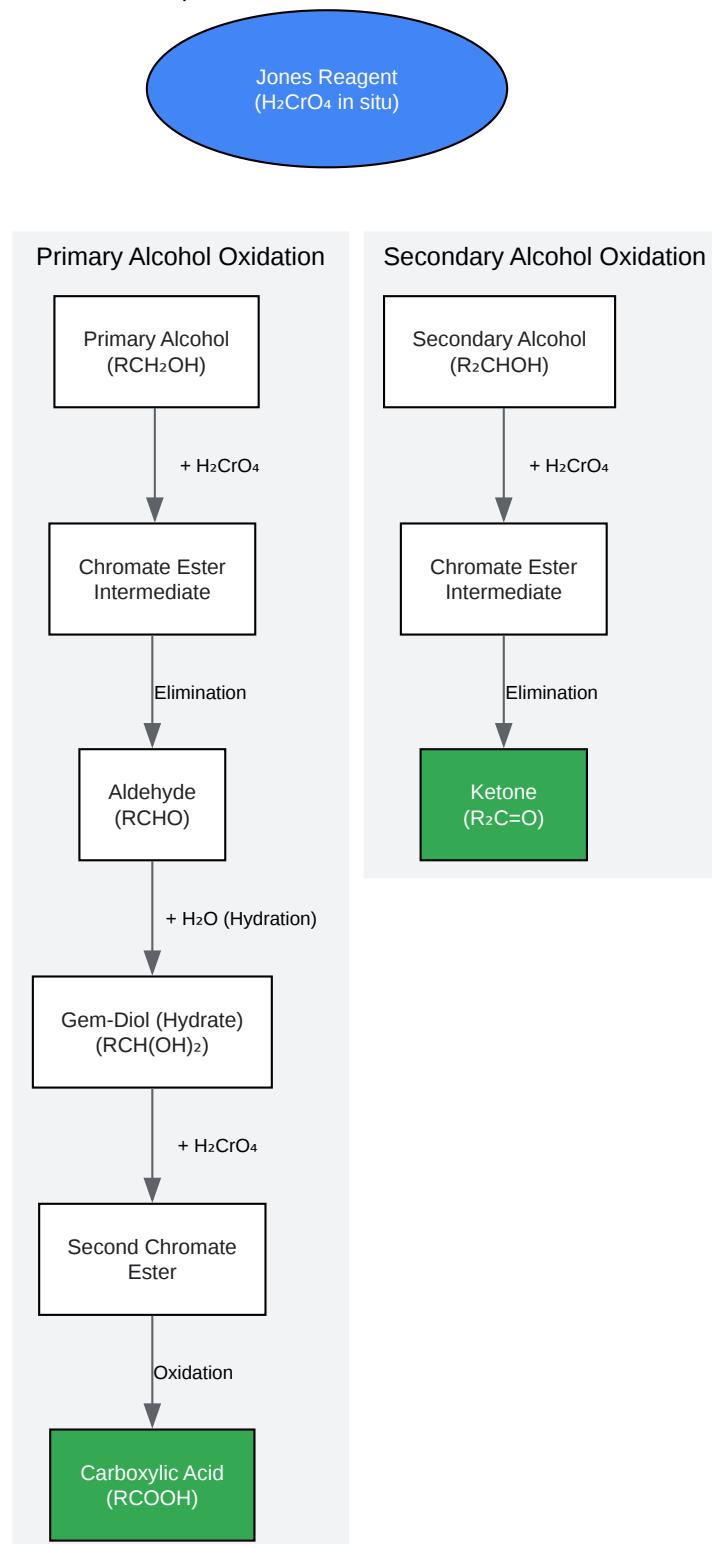
Procedure:

- Reaction Setup:
 - Dissolve the secondary alcohol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[10]
 - Cool the flask in an ice-water bath.[10]
- Addition of Jones Reagent:
 - Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol.[10]
 - Maintain the reaction temperature below 30°C.[10] A color change from orange-red to a blue-green precipitate should be observed as the Cr(VI) is reduced to Cr(III).[1][13]
 - Continue adding the reagent until a faint orange color persists, indicating that the alcohol has been consumed.


- Reaction Monitoring and Completion:
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
 - The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
- Workup:
 - Quench the excess Jones reagent by adding isopropanol dropwise until the orange color disappears and the solution turns uniformly green.[10][11]
 - Add water to the reaction mixture to dissolve the chromium salts.[11]
 - Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).[10][11]
 - Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.[10][11]
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.[10][11]
- Purification:
 - The crude product can be further purified by distillation or recrystallization.[10]

Mechanism of Jones Oxidation

The Jones oxidation proceeds through the formation of a chromate ester intermediate. The alcohol attacks the chromium of the in-situ formed chromic acid (H_2CrO_4).[14][15] Subsequent deprotonation by a base (water) leads to the formation of the carbonyl compound and a chromium(IV) species, which is further reduced to the stable chromium(III) state.[14][15] In the case of primary alcohols, the initially formed aldehyde is hydrated in the aqueous acidic conditions to a gem-diol, which is then further oxidized to the carboxylic acid.[4][15][16]


Diagrams

Workflow for Jones Reagent Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of Jones reagent.

Simplified Mechanism of Jones Oxidation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Jones Reagent [organic-chemistry.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. eki-chem.com [eki-chem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ChemicalDesk.Com: Jones Oxidation ($\text{CrO}_3 + \text{H}_2\text{SO}_4$) [allchemist.blogspot.com]
- 13. adichemistry.com [adichemistry.com]
- 14. Jones Oxidation [organic-chemistry.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [preparation of Jones reagent from chromium trioxide and sulfuric acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8787550#preparation-of-jones-reagent-from-chromium-trioxide-and-sulfuric-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com